3-nitro-N-(piperidin-1-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-nitro-N-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-5-4-6-11-10(9)12-13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFQRCNCUGUTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The most straightforward and commonly employed approach involves nitrating 2-aminopyridine to introduce a nitro group at the 3-position. This process typically utilizes nitrating agents such as nitric acid combined with sulfuric acid to generate electrophilic nitronium ions ($$NO_2^+$$), which selectively substitute the hydrogen at the 3-position of pyridine rings bearing an amino group.
Reaction Conditions
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Nitrating agent | Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄) | |
| Temperature | 0°C to 5°C | |
| Yield | 60-70% | |
| Purification | Recrystallization or column chromatography |
Reaction Scheme
2-Aminopyridine + HNO₃/H₂SO₄ → 3-Nitro-2-aminopyridine
Notes
- The nitration is regioselective due to the activating amino group directing the nitro group to the 3-position.
- Post-nitration, the amino group can be further functionalized to introduce the piperidinyl moiety.
Conversion of 3-Nitropyridine to 3-Nitro-Pyridin-2-amine
Method Overview
From the nitrated pyridine, selective amination at the 2-position can be achieved via nucleophilic substitution or reduction strategies. The amino group can be introduced through direct amination or via reduction of the nitro group followed by substitution.
Reaction Conditions
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Reagents | Ammonia or primary amines | |
| Solvent | Ethanol, DMSO, or DMF | |
| Temperature | Reflux | |
| Yield | Variable, optimized around 50-60% |
Notes
- The process may involve initial reduction of the nitro group to an amino group, followed by selective substitution at the 2-position.
- Alternatively, direct amination of the nitro compound under controlled conditions can produce the target amine.
Introduction of the Piperidin-1-yl Group
Method Overview
The piperidinyl group is introduced via nucleophilic substitution of the amino group or via reductive amination techniques. Commonly, piperidine acts as a nucleophile attacking activated intermediates or is coupled using suitable activating groups.
Reaction Conditions
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Reagents | Piperidine, base (e.g., potassium carbonate) | |
| Solvent | DMF or DMSO | |
| Temperature | 80°C | |
| Yield | 50-60% |
Reaction Scheme
3-Nitro-2-aminopyridine + Piperidine → 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine
Notes
- The reaction often proceeds via nucleophilic substitution at the amino group.
- Catalysts or activating groups may be employed to enhance reactivity.
Alternative Synthetic Routes
Oxidative Nitration Using N₂O₅
Research indicates that nitration can also be achieved via oxidation of pyridine with N₂O₅, followed by reaction with SO₂/HSO₃⁻, leading to nitration at the 3-position through a migration mechanism rather than electrophilic aromatic substitution. This method offers a potentially greener alternative with good yields (~77%).
Reaction Conditions
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Reagents | N₂O₅, SO₂/HSO₃⁻ | |
| Solvent | Organic solvents (e.g., nitromethane) | |
| Temperature | 0°C to room temperature | |
| Yield | Up to 77% |
Data Summary Table
Research Findings and Notes
- The nitration of 2-aminopyridine is regioselective and efficient, making it the preferred initial step.
- The subsequent amination and substitution steps are adaptable, with various reagents and solvents optimizing yield and purity.
- The alternative nitration method using N₂O₅ provides an eco-friendly route with high yields, reducing reliance on harsh acids.
- Proper purification techniques such as recrystallization and chromatography are essential to obtain high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(piperidin-1-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Formation of 3-nitro-2-pyridone.
Reduction: Formation of 3-amino-N-(piperidin-1-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Nitro-N-(piperidin-1-yl)pyridin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs targeting various biological pathways, particularly in oncology and neurology.
Key Findings:
- Anticancer Activity : Preliminary studies indicate potential anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. Modifications to the piperidine structure have shown enhanced binding affinity to specific receptors.
- Neurological Effects : The compound's similarity to known nitric oxide synthase inhibitors suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Materials Science
In materials science, this compound is explored for developing novel materials with specific electronic and optical properties. Its ability to form complexes with metals makes it a candidate for creating advanced materials used in electronics and photonics.
Biology
The compound is utilized in biological research to study interactions with biomolecules. Its ability to modulate enzyme activities and receptor binding provides insights into cellular processes and signaling pathways.
Industrial Applications
In the industrial sector, this compound is employed in synthesizing agrochemicals, including herbicides and insecticides. Its reactivity allows for the development of effective chemical agents that enhance agricultural productivity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Assays demonstrated that derivatives could inhibit specific enzyme activities linked to cancer progression. Structural modifications improved selectivity towards receptor targets, enhancing therapeutic profiles.
- Animal Models : In vivo studies indicated that compounds similar to this compound can reduce inflammation and exhibit neuroprotective effects, supporting further investigation into its therapeutic potential for inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in tumor cells | |
| Neurological Effects | Potential inhibition of nitric oxide synthase | |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Mechanism of Action
The mechanism of action of 3-nitro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperidinyl group can enhance the compound’s ability to cross biological membranes and reach its target sites. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives
Structural and Electronic Differences
- Position of Substituents: The user’s compound has a piperidin-1-yl group directly on the pyridin-2-amine, forming a secondary amine. In contrast, 24c () retains a primary amine at position 2, with piperidin-1-yl at position 6. Aryl vs. Alkyl Substitutions: The 4-(trifluoromethyl)phenyl group in A1 () introduces strong electron-withdrawing effects, whereas the piperidinyl group in the user’s compound offers moderate electron-donating character and enhanced solubility due to its aliphatic nature .
Physicochemical Properties
- Solubility : The piperidinyl group in the user’s compound likely enhances water solubility compared to aryl-substituted analogs like A1 , which have higher lipophilicity due to the CF₃ group .
- Synthetic Accessibility: The user’s compound may require milder conditions for synthesis compared to 24c, which involves a multi-step Sonogashira coupling () .
Biological Activity
3-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, including a nitro group and a piperidine moiety. These characteristics suggest potential biological activities that are being actively investigated, particularly in the context of therapeutic applications for neurological and inflammatory conditions.
The molecular formula of this compound is , with a molecular weight of approximately 220.24 g/mol. The presence of the nitro group enhances the compound's reactivity, allowing it to participate in redox reactions, which may lead to the formation of reactive intermediates that can interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, resulting in reactive intermediates that may influence various cellular processes. This mechanism suggests a potential for modulating activity in signaling pathways or inducing cytotoxic effects in certain cancer cell lines.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cytotoxicity against tumor cells .
- Neurological Effects : Due to its structural similarity to known nitric oxide synthase (NOS) inhibitors, there is interest in exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have shown promise in selectively inhibiting nNOS and eNOS, which are relevant in these conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound could effectively inhibit specific enzyme activities linked to cancer progression. For instance, modifications to the piperidine structure enhanced binding affinity and selectivity towards certain receptor targets, leading to improved therapeutic profiles .
- Animal Models : In vivo studies using animal models have indicated that compounds similar to this compound can reduce inflammation and exhibit neuroprotective effects. These findings support further investigation into its potential as a treatment for inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-nitro-N-(piperidin-1-yl)pyridin-2-amine, and how can reaction conditions be standardized?
- Methodology :
- Nitration and Amination : Start with pyridine derivatives (e.g., 2-aminopyridine) and perform nitration at the 3-position using nitric acid/sulfuric acid mixtures. Subsequent amination with piperidine can be achieved via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended for isolating the pure compound.
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70 | |
| Amination | Piperidine, DMF, 80°C, 12h | 50–60 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns and amine bonding. Nitro groups induce deshielding (~8.5–9.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight (C₁₀H₁₄N₄O₂, theoretical 234.11 g/mol).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Short-term : Store in anhydrous DMSO at 4°C for experimental use.
- Long-term : Lyophilize and store at –20°C in amber vials under nitrogen to prevent nitro group degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or HPLC)?
- Methodology :
- Iterative Analysis : Cross-validate with alternative techniques (e.g., 2D NMR, IR for functional groups). For HPLC impurities, use preparative HPLC to isolate and characterize by-products .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) to confirm assignments .
Q. How can the nitro group’s electronic effects influence reactivity in downstream functionalization?
- Methodology :
- Mechanistic Probes : Use Hammett substituent constants (σₚ for nitro: +0.78) to predict electrophilic substitution rates.
- Catalytic Reduction : Hydrogenation (Pd/C, H₂) to convert nitro to amine, enabling conjugation or cross-coupling (e.g., Suzuki-Miyaura) .
Q. What in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?
- Methodology :
- Kinase Assays : Use TrkA kinase inhibition protocols (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values. Pre-incubate compound (1–10 µM) in DMSO with kinase and substrate .
- Table 2 : Example Assay Parameters
| Parameter | Value | Reference |
|---|---|---|
| Incubation Time | 60 min | |
| IC₅₀ Range | 0.5–5 µM |
Q. How can computational models predict solubility and bioavailability?
- Methodology :
- QSAR Modeling : Train models with descriptors like logP (predicted ~1.2), topological polar surface area (~75 Ų), and solubility (mg/mL in water) using tools like Schrödinger’s QikProp .
- MD Simulations : Simulate membrane permeability (e.g., GROMACS) with lipid bilayers to assess passive diffusion .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, stoichiometry) systematically to identify critical factors. Use ANOVA to analyze significance .
- Byproduct Analysis : Characterize side products via LC-MS to refine reaction pathways .
Q. What methods validate the compound’s role in coordination chemistry (e.g., metal-binding studies)?
- Methodology :
- Spectrophotometry : UV-vis titrations (e.g., with Cu²⁺ or Fe³⁺) to determine binding constants (Kd).
- X-ray Crystallography : Co-crystallize with metals (e.g., Mn²⁺ or Zn²⁺) to resolve structural motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
